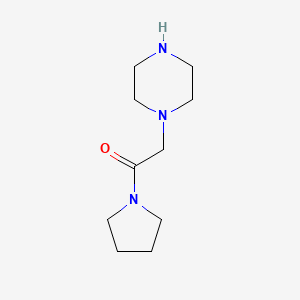

1-(Pyrrolidinocarbonylmethyl)piperazine

Descripción

The Role of Piperazine (B1678402) and Pyrrolidine (B122466) Moieties in Bioactive Compounds

Among the vast array of heterocyclic structures, piperazine and pyrrolidine moieties are particularly prominent in the design of bioactive compounds. nih.govresearchgate.net

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and integral component of many clinically approved drugs. researchgate.net Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The two nitrogen atoms in the piperazine ring allow for the introduction of various substituents, enabling the modulation of a compound's biological activity. nbinno.com This structural flexibility has led to the incorporation of the piperazine scaffold in a wide range of therapeutic agents, including antipsychotics, antidepressants, antihistamines, anti-anginal agents, and anticancer drugs. nbinno.comrsc.org For instance, the piperazine moiety is a key structural feature in blockbuster drugs like sildenafil (B151) (Viagra) and imatinib (B729) (Gleevec). nbinno.com

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another versatile scaffold widely employed in drug discovery. nih.govfrontiersin.org Its non-planar, three-dimensional structure allows for a more efficient exploration of the pharmacophoric space compared to flat aromatic rings. nih.govresearchgate.net This three-dimensionality is a key feature in the design of molecules that can bind to the complex and specific topologies of biological targets. nih.gov The pyrrolidine ring is a common motif in many natural products, particularly alkaloids, which exhibit a broad spectrum of biological activities. nih.gov Furthermore, the stereochemistry of the pyrrolidine ring, with the potential for multiple chiral centers, plays a crucial role in determining the biological profile of a drug candidate, as different stereoisomers can exhibit distinct binding affinities and pharmacological effects. nih.govresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

2-piperazin-1-yl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c14-10(13-5-1-2-6-13)9-12-7-3-11-4-8-12/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBCXTTWIOZBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192926 | |

| Record name | 1-((Pyrrolidine-1-carbonyl)methyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39890-45-4 | |

| Record name | 2-(1-Piperazinyl)-1-(1-pyrrolidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39890-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((Pyrrolidine-1-carbonyl)methyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039890454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39890-45-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-((Pyrrolidine-1-carbonyl)methyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((pyrrolidine-1-carbonyl)methyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P967U9WX3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Contemporary Perspectives on Piperazine Based Scaffolds in Medicinal Chemistry

Strategies for the Construction of the 1-(Pyrrolidinocarbonylmethyl)piperazine Scaffold

The construction of the this compound scaffold can be approached through various synthetic strategies, primarily categorized as convergent and divergent pathways. These strategies offer different advantages in terms of efficiency, flexibility, and the potential for generating diverse analogs.

Convergent and Divergent Synthetic Pathways

Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. A documented convergent approach for the synthesis of this compound involves a multi-step process. This method begins with the preparation of 1-formylpiperazine (B147443) and 1-chloroacetyl pyrrolidine (B122466) as key intermediates. These intermediates are then reacted to form 1-(4-formylpiperazine)acetyl pyrrolidine, which subsequently undergoes hydrolysis in an alkaline solution to yield the final product, 1-(piperazine acetyl)pyrrolidine. This pathway is noted for its operational safety, straightforward post-processing, and cost-effectiveness.

In contrast, divergent synthesis starts from a common intermediate that is progressively modified to generate a library of structurally related compounds. While a specific divergent synthesis for this compound is not extensively detailed in the provided information, the general principle would involve first synthesizing the core this compound scaffold. This core molecule would then serve as a versatile precursor for a variety of derivatization reactions targeting either the piperazine or the pyrrolidine ring, allowing for the creation of a diverse range of analogs. For instance, a six-step divergent synthesis has been developed for 2,5-disubstituted piperazines, showcasing how both cis and trans isomers can be obtained with high diastereoselectivity from a common chiral amino alcohol precursor. rsc.org

A notable convergent method for piperazine synthesis, in general, is the Stannyl Amine Protocol (SnAP) chemistry. mdpi.comencyclopedia.pub This strategy relies on the facile generation of a radical from a stannane (B1208499) reagent to achieve a combined cyclization and C-C bond addition to imines, providing access to diverse piperazine structures. mdpi.comencyclopedia.pub

Exploration of Novel Catalytic Approaches

Recent advancements in catalysis have provided powerful tools for the synthesis and functionalization of piperazine-containing compounds. These novel approaches often offer improved efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling a wide range of previously challenging transformations. mdpi.comencyclopedia.pub In the context of piperazine chemistry, photoredox catalysis has been successfully employed for the C-H functionalization of the piperazine ring. mdpi.comencyclopedia.pub This approach allows for the direct introduction of new substituents onto the carbon framework of the piperazine core, a significant advancement considering that approximately 80% of piperazine-containing drugs are only substituted at the nitrogen positions. mdpi.com

One of the pioneering examples of this methodology was reported by MacMillan and coworkers, who developed a photoredox-catalyzed C-H arylation of piperazines. mdpi.comencyclopedia.pub This reaction proceeds via a single-electron transfer mechanism, utilizing an iridium-based photocatalyst. mdpi.comencyclopedia.pub The process involves the generation of an α-amino radical, which then couples with an aryl radical anion. encyclopedia.pub This strategy has been expanded to include C-H vinylation and heteroarylation reactions. mdpi.com

More recently, programmable approaches to highly diversifiable piperazine cores have been developed using organic photoredox catalysis. nih.gov These methods circumvent the need for pre-functionalized substrates by employing direct substrate oxidation followed by a 6-endo-trig radical cyclization with in situ generated imines. nih.gov Furthermore, the photoredox-catalyzed anti-Markovnikov hydroamination of readily accessible ene-carbamates provides a modular route to functionalized diamine starting materials for the synthesis of complex piperazine cores. nih.gov

| Catalyst System | Reaction Type | Substrate Scope | Key Features |

| Ir(ppy)₃ | C-H Arylation | N-Boc piperazines, 1,4-dicyanobenzenes | Mild conditions, single-electron transfer mechanism. mdpi.comencyclopedia.pub |

| Ir(ppy)₂(dtbbpy)PF₆ | C-H Heteroarylation | N-Ph piperazine, heteroarenes | Homolytic aromatic substitution pathway. mdpi.com |

| Organic Photocatalysts (e.g., Acridinium salts) | C-H Alkylation | Carbamate-protected piperazines, Michael acceptors | Greener alternative to transition-metal catalysts. mdpi.com |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds, including piperazine derivatives, to minimize environmental impact and enhance sustainability. Key strategies include the use of catalytic reactions, greener solvents, and energy-efficient processes.

The development of catalytic amide bond formation is a prime example of a greener approach to synthesis. Traditional methods for creating amide bonds often rely on stoichiometric activating agents, which generate significant waste. ucl.ac.uk Catalytic methods, such as those employing boronic acids or enzymatic catalysts, offer a more atom-economical and environmentally benign alternative. nih.gov Biocatalytic methods, in particular, are gaining traction due to their high selectivity and operation under mild, aqueous conditions. rsc.org

Photoredox catalysis, as discussed previously, aligns well with green chemistry principles by utilizing visible light as a renewable energy source and often employing catalytic amounts of reagents. mdpi.com The use of organic photocatalysts further enhances the green credentials of these methods by avoiding the use of potentially toxic and expensive transition metals. mdpi.com The transition of these reactions from batch to continuous flow processes also offers advantages in terms of safety, efficiency, and scalability. mdpi.com

Functionalization and Derivatization Strategies at the Piperazine and Pyrrolidine Moieties

The ability to selectively functionalize the piperazine and pyrrolidine rings of this compound is crucial for exploring its structure-activity relationships and developing new derivatives with tailored properties.

C-H Functionalization for Structural Diversification

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of complex molecules, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalization. nih.govnsf.gov

For the piperazine moiety, various C-H functionalization methods have been developed, including α-lithiation trapping, transition-metal-catalyzed reactions, and photoredox catalysis. nih.gov While the presence of the second nitrogen atom in the piperazine ring can sometimes lead to side reactions or inhibit reactivity compared to simpler cyclic amines like pyrrolidine and piperidine, significant progress has been made in overcoming these challenges. encyclopedia.pubnih.gov

Rhodium-catalyzed dehydrogenative carbonylation, for instance, has been used for the α-C-H functionalization of N-(2-pyridinyl)piperazines. nih.gov Anodic oxidation offers another route to α-functionalized piperazines, although it is primarily limited to the introduction of alkoxy groups. nih.gov Asymmetric direct α-C-H lithiation using chiral ligands has also been explored for the enantioselective functionalization of N-Boc-protected piperazines. nih.gov

The pyrrolidine ring also presents opportunities for C-H functionalization. For instance, a practical asymmetric synthesis of a highly substituted N-acylpyrrolidine has been achieved on a multi-kilogram scale, highlighting an efficient N-acylation process. nih.gov Furthermore, ligand-controlled divergent dehydrogenation reactions through palladium-catalyzed β-methylene C–H activation of carboxylic acids can lead to α,β-unsaturated products, showcasing the potential for functionalizing the pyrrolidine ring at positions other than the α-carbon. nih.gov

| Functionalization Method | Moiety Targeted | Reagents/Catalysts | Type of Diversification |

| Photoredox Catalysis | Piperazine | Ir or Organic Photocatalysts, Aryl/Vinyl/Alkyl Partners | Arylation, Vinylation, Alkylation at C-H bonds. mdpi.comencyclopedia.pub |

| α-Lithiation Trapping | Piperazine | s-BuLi, Chiral Ligands, Electrophiles | Enantioselective introduction of various substituents. nih.gov |

| Rhodium-Catalyzed Carbonylation | Piperazine | Rh₄(CO)₁₂, CO, Olefins | Dehydrogenation and propionylation. nih.gov |

| Anodic Oxidation | Piperazine | Electrochemical cell | Introduction of alkoxy groups. nih.gov |

| Pd-Catalyzed Dehydrogenation | Pyrrolidine (via carboxylic acid precursor) | Pyridine-pyridone ligands, Palladium catalyst | Introduction of unsaturation. nih.gov |

Amide Bond Formations and Related Coupling Reactions

The formation of an amide bond is a fundamental reaction in the synthesis of this compound and its derivatives. This reaction typically involves the coupling of a carboxylic acid with an amine. A common method for activating the carboxylic acid is the use of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This approach facilitates the formation of an active ester intermediate, which then readily reacts with the amine to form the desired amide bond. researchgate.net

For instance, the synthesis of various aryl piperazine amides has been successfully achieved by reacting the appropriate benzoic or cinnamic acids with phenyl or benzyl (B1604629) piperazines. nih.gov The reaction conditions are generally mild, often carried out in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov The versatility of this method allows for the introduction of a wide range of substituents on both the carboxylic acid and the piperazine components, leading to a diverse library of derivatives.

Another approach involves the use of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) to mediate the amide bond formation, particularly when dealing with electron-deficient amines. This method has proven efficient for coupling aminopyrazines with various aryl and heteroaryl carboxylic acids. The reaction proceeds through the formation of a highly activated intermediate, which is then attacked by the amine.

The table below summarizes representative amide bond formation reactions leading to piperazine derivatives.

| Carboxylic Acid | Piperazine Derivative | Coupling Reagents | Solvent | Product | Reference |

| 4-Chlorobenzoic acid | 1-Benzylpiperazine | EDC.HCl, HOBt | DCM/DMF | 1-Benzyl-4-(4-chlorobenzoyl)piperazine | nih.gov |

| 4-Methoxybenzoic acid | 1-Phenylpiperazine | EDC.HCl, HOBt | DCM/DMF | (4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanone | nih.gov |

| Aryl/Heteroaryl carboxylic acids | Aminopyrazines | MsCl, NMI | - | Biologically relevant pyrazine (B50134) carboxamides |

Table 1: Examples of Amide Bond Formation Reactions

Synthesis of Conjugates and Hybrid Molecules

The structural framework of this compound serves as an excellent scaffold for the synthesis of conjugates and hybrid molecules, which combine the piperazine core with other pharmacologically active moieties. This molecular hybridization strategy aims to develop novel compounds with enhanced or synergistic biological activities. ukzn.ac.za

A notable example is the synthesis of novel pyrazoline-piperazine conjugates. These compounds are synthesized with the goal of obtaining agents with potential anticancer and antibacterial properties. nih.gov The synthetic route typically involves multiple steps, starting from the preparation of substituted chalcones, which then react with hydrazine (B178648) hydrate (B1144303) to form the pyrazoline ring. This pyrazoline-containing intermediate is then coupled with a piperazine derivative to yield the final hybrid molecule. nih.gov

Similarly, quinoline-piperazine hybrids have been designed and synthesized to explore their antibacterial and antituberculosis properties. nih.govrsc.org The synthesis of these hybrids often involves the reaction of a quinoline-containing intermediate with a piperazine derivative, followed by further functionalization, such as the introduction of sulfonamide or amide groups. nih.gov These modifications are intended to modulate the physicochemical and biological properties of the final compounds.

The development of quinazolinone-piperazine hybrids represents another area of active research. ijpras.com These compounds are synthesized by combining the quinazolinone and piperazine scaffolds, both of which are known to be present in molecules with a wide range of biological activities. ijpras.com The synthetic strategies often involve multi-step sequences to construct the desired hybrid architecture.

| Hybrid/Conjugate Type | Pharmacological Target | Synthetic Strategy | Key Intermediates | Reference |

| Pyrazoline-piperazine | Anticancer, Antibacterial | Multi-step synthesis involving chalcone (B49325) formation and cyclization | Substituted chalcones, pyrazoline intermediates | nih.gov |

| Quinoline-piperazine | Antibacterial, Antituberculosis | Coupling of quinoline (B57606) and piperazine moieties, followed by functionalization | Quinoline intermediates, functionalized piperazines | nih.govrsc.org |

| Quinazolinone-piperazine | Antimicrobial | Combination of quinazolinone and piperazine scaffolds | Quinazolinone intermediates | ijpras.com |

Table 2: Synthesis of this compound Conjugates and Hybrids

Precursor and Intermediate Utility in Complex Molecule Synthesis

This compound and its closely related derivatives are valuable precursors and intermediates in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. chemimpex.comontosight.ai The piperazine ring provides a versatile building block that can be readily incorporated into larger molecular frameworks. nih.govchemimpex.com

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, especially those targeting the central nervous system. chemimpex.com Its structural features, including the presence of both a piperazine and a pyrrolidine moiety, offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. chemimpex.com

The utility of piperazine derivatives as intermediates is further highlighted by their use in the synthesis of monosubstituted piperazines. While multi-step synthetic procedures involving protecting groups can be employed, simpler one-pot, one-step methods have been developed to improve efficiency and reduce costs. mdpi.com These methods often rely on the in-situ formation of a piperazine-1-ium cation, which then reacts with a suitable electrophile. mdpi.com

Furthermore, piperazine derivatives are utilized in radical cyclization reactions to synthesize novel piperazine-containing dihydrofuran compounds. nih.gov These reactions, mediated by reagents such as manganese(III) acetate, demonstrate the versatility of piperazine-based starting materials in constructing complex heterocyclic systems. nih.gov A novel derivative of piperazine, 5-oxopiperazinium-3-sulfonate monohydrate, has been synthesized through a simple route involving nucleophilic addition to the bisulfite ion. researchgate.net

The following table provides examples of the utility of piperazine derivatives as precursors in complex molecule synthesis.

| Target Molecule Class | Synthetic Application | Key Reaction Type | Starting Piperazine Derivative | Reference |

| Psychoactive Drugs | Intermediate in pharmaceutical synthesis | Various coupling and functionalization reactions | This compound | chemimpex.com |

| Monosubstituted Piperazines | Building blocks for diverse derivatives | One-pot electrophilic substitution | Piperazine | mdpi.com |

| Dihydrofuran Compounds | Construction of complex heterocycles | Radical cyclization | Diacyl and alkyl-acyl piperazine derivatives | nih.gov |

| 5-Oxopiperazinium-3-sulfonate | Novel piperazine derivative synthesis | Nucleophilic addition | Pyrazine | researchgate.net |

Table 3: this compound and its Derivatives as Precursors

Quantitative Structure Activity Relationship Qsar and Computational Modeling of 1 Pyrrolidinocarbonylmethyl Piperazine Derivatives

Elucidation of Pharmacophoric Requirements

A pharmacophore model outlines the essential three-dimensional arrangement of molecular features necessary for biological activity. For derivatives containing the 1-(Pyrrolidinocarbonylmethyl)piperazine scaffold, the pharmacophoric requirements are largely defined by the inherent characteristics of the piperazine (B1678402) and pyrrolidine (B122466) rings.

The piperazine ring, with its two opposing nitrogen atoms, is a key structural element. auburn.edu These nitrogen atoms can act as hydrogen bond acceptors, while also providing a degree of structural rigidity and a significant polar surface area. auburn.edu A general pharmacophore model for many piperazine-containing ligands includes a basic tertiary amine, a linker chain, and a central core, which in this case would be the piperazine itself. semanticscholar.org The 1-(Pyrrolidinocarbonylmethyl) moiety introduces additional features: the carbonyl group serves as another hydrogen bond acceptor, and the pyrrolidine ring contributes a hydrophobic element. The spatial relationship between the basic nitrogen of the piperazine, the carbonyl oxygen, and the hydrophobic pyrrolidine ring constitutes the core pharmacophoric features that dictate how these derivatives interact with their biological targets. Modifications to substituents on the second nitrogen of the piperazine ring are crucial for tuning selectivity and potency.

Computational Approaches for Activity Prediction and Lead Optimization

Computational chemistry offers a suite of tools to predict the biological activity of novel compounds and to refine existing leads, thereby accelerating the drug discovery process. These methods range from 3D-QSAR techniques that correlate molecular fields with activity to simulations that model direct interactions with target proteins.

CoMFA is a 3D-QSAR method that relates the biological activity of a series of compounds to their steric and electrostatic fields. In studies of various piperazine derivatives, CoMFA has proven to be a valuable tool for understanding structure-activity relationships. nih.govnih.gov For instance, a CoMFA model developed for a series of 2-((pyridin-3-yloxy)methyl)piperazine derivatives yielded high statistical significance, indicating a robust correlation between the molecular fields and anti-inflammatory activity. researchgate.net

The output of a CoMFA analysis is a contour map that visualizes regions where modifications to steric bulk or electrostatic charge would likely impact biological activity. Green contours typically indicate areas where bulky groups are favored, while yellow contours suggest that less steric bulk is preferred. nih.gov Similarly, red contours highlight regions where negative charge is beneficial, and blue contours point to areas where positive charge would enhance activity. For many piperazine derivatives, CoMFA studies have revealed that electrostatic interactions are often the dominant contributor to activity. researchgate.net

Table 1: Representative CoMFA Model Statistics for Piperazine Derivatives This table presents typical statistical results from CoMFA studies on various classes of piperazine derivatives, illustrating the predictive power of the models.

| Study Subject | q² (Cross-validated r²) | r² (Non-validated r²) | Steric Contribution | Electrostatic Contribution | Optimal Components | Reference |

| α1A-AR Antagonists | 0.840 | 0.988 | 46.0% | 54.0% | 4 | nih.gov |

| α7 nAChR Modulators | 0.541 | 0.854 | 13.8% | 66.1% | N/A | researchgate.net |

| Anticancer DMDP Derivatives | 0.512 | 0.957 | 49.3% | 50.7% | 5 | mdpi.com |

CoMSIA is an extension of CoMFA that provides a more nuanced understanding of molecular interactions by including additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. Unlike CoMFA, which uses a discrete cutoff for field calculations, CoMSIA employs a Gaussian function, resulting in smoother contour maps that are often easier to interpret.

In a study on anticancer derivatives, a CoMSIA model demonstrated the relative importance of multiple fields. mdpi.com The analysis revealed significant contributions from electrostatic (43.0%) and hydrophobic (28.4%) fields, with smaller but still important roles for steric (17.4%) and hydrogen bond donor (11.4%) fields. mdpi.com These findings allow medicinal chemists to make more targeted modifications, such as adding a hydrophobic group in a favorable region or placing a hydrogen bond donor where it can form a key interaction with the target.

HQSAR is a 2D-QSAR technique that does not require molecular alignment, a significant advantage over 3D methods like CoMFA and CoMSIA. This method generates molecular holograms by breaking down each molecule into a variety of structural fragments, which are then encoded into a fingerprint. The bins in this fingerprint are correlated with biological activity to build the QSAR model.

HQSAR has been successfully applied to piperazine derivatives. A study on 264 piperazinylalkylisoxazole analogues acting on the dopamine (B1211576) D3 receptor produced a highly predictive HQSAR model with a cross-validated q² value of 0.841 and a non-cross-validated r² of 0.917. The model's contribution maps can highlight specific molecular fragments that are positively or negatively correlated with activity, providing direct insight into which substructures are critical for potency.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in studying derivatives of this compound by visualizing their binding modes and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site.

For example, docking studies on piperazine analogues targeting the α7 nicotinic acetylcholine (B1216132) receptor have been used to validate 3D-QSAR models by showing a strong correlation between the predicted docking scores and the experimentally observed biological activity. researchgate.net Similarly, docking piperazine derivatives into the active sites of bacterial proteins has helped elucidate their mechanism as potential antimicrobial agents. Molecular dynamics simulations can further refine these docked poses, providing insights into the stability of the ligand-protein complex and the energetic contributions of individual interactions over time.

Table 2: Examples of Molecular Docking Studies on Piperazine Derivatives This table summarizes findings from various molecular docking studies, highlighting the target proteins and key interactions identified for different piperazine-based compounds.

| Target Protein | Ligand Class | Key Interactions Identified | Software Used | Reference |

| α7 Nicotinic Acetylcholine Receptor | 2-((pyridin-3-yloxy)methyl) piperazines | Correlation between dock score and pIC50 | Auto-Dock 4.2.5.1 | researchgate.net |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Piperazine-derived agonists | Hydrogen bonding and hydrophobic contacts | N/A | |

| MRSA Proteins (3VMT, 6FTB) | Piperazine carboxamide analogues | Understanding of binding mode and interaction mechanism | N/A |

In Silico ADMET Prediction and Pharmacokinetic Profile Enhancement

Before significant resources are invested in synthesizing a promising compound, it is crucial to evaluate its likely pharmacokinetic profile. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to computationally estimate these properties. This early assessment helps to identify and eliminate compounds with poor drug-like characteristics, such as low oral bioavailability or high potential for toxicity.

Table 3: Representative In Silico ADMET Predictions for a Hypothetical Series of Derivatives This table illustrates the type of data generated from in silico ADMET profiling for a series of hypothetical this compound derivatives, guiding lead optimization.

| Compound ID | MW ( g/mol ) | LogP | Caco-2 Perm. (logPapp) | BBB Permeant? | hERG Inhibitor? | AMES Toxic? |

| Derivative A | 350.45 | 2.5 | 0.85 | Yes | No | No |

| Derivative B | 410.52 | 4.8 | 1.10 | Yes | Yes | No |

| Derivative C | 380.48 | 3.1 | 0.95 | Yes | No | No |

| Derivative D | 450.61 | 5.2 | 0.70 | No | Yes | No |

Applications in Advanced Materials Science and Coordination Chemistry

Role as a Ligand in Metal Complexes and Coordination Compounds

The piperazine (B1678402) scaffold is a well-established building block for ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. rsc.org 1-(Pyrrolidinocarbonylmethyl)piperazine features several potential donor sites—the two nitrogen atoms of the piperazine ring and the carbonyl oxygen atom of the pyrrolidinoyl group—that can coordinate with metal centers. This allows it to act as a versatile ligand, potentially binding to metals in different modes.

The nitrogen atoms within the piperazine ring can function as donor atoms to form coordination bonds with transition metals. biointerfaceresearch.com Depending on the reaction conditions and the nature of the metal ion, the molecule can act as a monodentate ligand through one of its nitrogen atoms, or as a bridging ligand connecting two or more metal centers, which is a key feature in the construction of coordination polymers and metal-organic frameworks (MOFs). lpu.in The piperazine ring typically adopts a chair conformation in these complexes. biointerfaceresearch.com

The integration of piperazine moieties into ligand structures has been shown to enhance the thermodynamic stability of the resulting metal complexes. nih.gov This increased stability is crucial for applications in areas such as catalysis, where the integrity of the complex must be maintained under reaction conditions. The specific properties of the resulting coordination compounds, including their geometry, electronic structure, and reactivity, can be fine-tuned by the choice of the metal ion and the coordination environment provided by the ligand. nih.govnih.gov

| Potential Coordination Mode | Metal Ion Examples | Potential Properties and Applications of Complex |

|---|---|---|

| Monodentate (via Piperazine N) | Cu(II), Zn(II), Co(II) | Precursors for larger supramolecular assemblies. |

| Bidentate (via both Piperazine N atoms) | Mn(II), Ni(II) | Formation of stable chelate rings, potential for catalysis. |

| Bridging Ligand | Ag(I), Cd(II) | Construction of 1D, 2D, or 3D coordination polymers and MOFs. |

Integration into Novel Material Formulations

In materials science, the unique properties of this compound make it a suitable component for developing novel materials, such as polymers with applications in coatings and adhesives. chemimpex.com The piperazine ring contains a secondary amine group that can serve as a reactive site for polymerization processes.

This compound can be used as a monomer or a cross-linking agent in condensation polymerization. For instance, it can react with difunctional compounds like dicarboxylic acids or diacyl chlorides to form polyamides, or with epoxides to create epoxy resins. The incorporation of the this compound unit into a polymer backbone would introduce the specific chemical and physical properties of the piperazine and pyrrolidine (B122466) rings. These properties include increased polarity, potential for hydrogen bonding, and structural rigidity, which can influence the thermal stability, mechanical strength, and solubility of the final material. semanticscholar.org

The presence of the pyrrolidinocarbonylmethyl side group can also offer sites for post-polymerization modification, allowing for further tuning of the material's properties. The unique structural combination of this compound suggests its potential in creating functional polymers for specialized applications, including high-performance coatings, adhesives, and potentially biocompatible materials for the biomedical sector. chemimpex.comnih.govnih.gov

| Polymer Type | Co-monomer Example | Potential Impact on Material Properties | Potential Applications |

|---|---|---|---|

| Polyamide | Adipoyl chloride | Increased thermal stability, modified solubility, enhanced mechanical strength. | High-performance fibers, specialty plastics. |

| Epoxy Resin | Bisphenol A diglycidyl ether | Improved adhesion, increased toughness and flexibility. | Advanced adhesives, protective coatings. |

| Polyurethane | Toluene diisocyanate | Enhanced chemical resistance, tailored hardness and elasticity. | Foams, elastomers, sealants. |

Analytical Research Methodologies for 1 Pyrrolidinocarbonylmethyl Piperazine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating 1-(Pyrrolidinocarbonylmethyl)piperazine from impurities and quantifying its presence in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques for these purposes.

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Given that the molecule lacks a strong chromophore, its direct detection by UV-Vis can be challenging, especially at low concentrations. Therefore, methods often rely on derivatization or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).

For the analysis of related piperazine (B1678402) compounds, reversed-phase HPLC is frequently employed. However, due to the polar nature of the piperazine moiety, challenges such as poor retention on conventional C18 columns can arise, sometimes necessitating the use of normal-phase chromatography or hydrophilic interaction chromatography (HILIC). hakon-art.com The use of a diode-array detector (DAD) allows for the quantitative analysis of piperazine derivatives. researchgate.net

Table 1: Illustrative HPLC-DAD Conditions for Analysis of Piperazine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with additives like TFA or formic acid for peak shaping) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | Diode Array Detector (DAD) |

| Injection Volume | 10 µL |

Note: This table represents typical starting conditions for method development for piperazine-containing compounds and would require optimization for this compound.

Gas Chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. Direct analysis of this compound by GC can be problematic due to its relatively high polarity and low volatility, which can lead to poor peak shape and tailing. google.com Consequently, derivatization is often a prerequisite for successful GC analysis.

When coupled with a mass spectrometer (GC-MS), this technique becomes an invaluable tool for both qualitative and quantitative analysis, providing structural information through mass spectra. researchgate.net The selection of an appropriate column, such as a DB-17 or equivalent, is crucial for achieving good separation of piperazine-related compounds. hakon-art.com

Table 2: General GC Conditions for Analysis of Derivatized Piperazine Compounds

| Parameter | Condition |

|---|---|

| Column | Mid-polarity capillary column (e.g., DB-17) |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | A temperature gradient, for example, starting at 150°C and ramping up to 250°C. |

| Injection Volume | 1 µL |

Note: These conditions are illustrative and would need to be optimized for the specific derivative of this compound being analyzed.

Spectroscopic Characterization Methods in Research

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups. In the context of combinatorial chemistry, where numerous compounds are synthesized, these analytical techniques are crucial for confirming the identity of the reaction products. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be primary tools for confirming the structure of this compound. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the pyrrolidine (B122466) ring, the piperazine ring, and the methylene (B1212753) bridge connecting them. The chemical shifts and coupling patterns of these signals would provide definitive evidence of the compound's connectivity.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, and the fragmentation pattern would offer further structural confirmation.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the C=O stretch of the amide, C-N stretching vibrations of the amines and amide, and C-H stretching and bending vibrations of the aliphatic rings and methylene group.

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis by a particular technique. For a compound like this compound, derivatization is often employed to enhance detectability in HPLC and to improve volatility and chromatographic behavior in GC.

For HPLC analysis, where the native molecule lacks a strong chromophore, derivatization with a UV-active or fluorescent tag is a common strategy. Reagents such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride react with the secondary amine in the piperazine ring to form a stable, highly detectable derivative. jocpr.comjocpr.com This allows for sensitive quantification using HPLC with UV or fluorescence detectors. jocpr.comjocpr.com

For GC analysis, derivatization is crucial to decrease the polarity and increase the volatility of the molecule. This is typically achieved by acylating the secondary amine of the piperazine ring. Reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) are commonly used for this purpose. google.comscholars.direct The resulting derivatives are more amenable to GC analysis, exhibiting improved peak shapes and thermal stability. google.comscholars.direct

Table 3: Common Derivatization Reagents for Piperazine-Containing Compounds

| Analytical Technique | Derivatizing Agent | Purpose |

|---|---|---|

| HPLC-UV/Fluorescence | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Introduces a UV-active chromophore for enhanced detection. jocpr.comjocpr.com |

| HPLC-Fluorescence | Dansyl chloride | Adds a fluorescent tag for sensitive detection. |

| GC-FID/MS | Acetic anhydride | Increases volatility and improves peak shape by acylation. google.com |

Future Research Directions and Translational Perspectives for 1 Pyrrolidinocarbonylmethyl Piperazine

Emerging Therapeutic Opportunities

The flexible core structure of piperazine-containing compounds allows for the design and synthesis of new bioactive molecules with a wide array of pharmacological activities. nih.govresearchgate.net Research into derivatives of 1-(pyrrolidinocarbonylmethyl)piperazine and related piperazine (B1678402) scaffolds has identified several promising avenues for therapeutic intervention, particularly in oncology and neurology.

Oncology: Arylpiperazine derivatives have gained significant attention in cancer research due to their potential to interact with multiple molecular targets involved in cancer pathogenesis. mdpi.com The modular nature of these compounds allows for structural refinement to improve potency, selectivity, and pharmacokinetic profiles. mdpi.com Studies have demonstrated the anti-proliferative activity of various piperazine derivatives against a range of tumor cell lines. mdpi.com For instance, novel conjugates of vindoline, a Vinca alkaloid, with N-substituted piperazines have shown significant growth inhibition in the NCI60 panel of human tumor cell lines. nih.govnih.gov

Specific derivatives have demonstrated noteworthy efficacy against particular cancer types. One conjugate containing a [4-(trifluoromethyl)benzyl]piperazine moiety was most effective against the MDA-MB-468 breast cancer cell line, while a derivative with a 1-bis(4-fluorophenyl)methyl piperazine group was most potent against the HOP-92 non-small cell lung cancer cell line. nih.gov These findings highlight the potential for developing highly targeted anticancer agents from this scaffold. nih.govnih.gov

| Compound | Piperazine Substituent | Target Cancer Cell Line | Activity (GI₅₀) |

|---|---|---|---|

| 23 | [4-(Trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast Cancer) | 1.00 μM |

| 25 | 1-bis(4-Fluorophenyl)methyl piperazine | HOP-92 (Non-Small Cell Lung Cancer) | 1.35 μM |

Neurological Disorders: The this compound compound is a key intermediate in synthesizing psychoactive drugs that target the central nervous system (CNS). chemimpex.com Its structure is utilized in neuroscience research to explore neurotransmitter interactions and understand the mechanisms behind neurological disorders. chemimpex.com Derivatives of piperazine are being investigated as potential therapeutic agents for conditions like Alzheimer's disease. nih.gov Research has shown that certain piperazine compounds can act as positive modulators of TRPC6 channels, which are potential targets for treating psychiatric and neurologic disorders. nih.gov These agents have been shown to rescue long-term potentiation (LTP) defects in a mouse model of Alzheimer's, suggesting a mechanism focused on synaptic stabilization. nih.gov

Other Therapeutic Areas: The therapeutic potential of the piperazine scaffold extends beyond oncology and neurology. researchgate.net Piperazine derivatives have been investigated for a multitude of biological activities, including:

Anti-inflammatory and Antihistamine Effects : Certain novel piperazine derivatives have demonstrated significant anti-inflammatory activity by inhibiting nitrite (B80452) production and TNF-α generation. nih.gov One derivative also showed noteworthy antihistamine activity. nih.gov

Antimicrobial Activity : Piperazine analogues have shown effectiveness against various microbes. ijbpas.com For example, specific synthesized derivatives displayed activity against Pseudomonas aeruginosa and the fungus Candida albicans. nih.gov

Antimalarial and Anticonvulsant Properties : The broad therapeutic profile of piperazine synthons includes potential applications as antimalarial and anticonvulsant agents. nih.govresearchgate.net

Advanced Drug Delivery System Integration

While specific studies on integrating this compound into advanced drug delivery systems are not prevalent, its inherent properties and those of the broader piperazine class suggest significant potential. The unique structure of the compound can enhance the efficacy of certain formulations. chemimpex.com The piperazine moiety is known to improve critical physicochemical properties such as aqueous solubility and bioavailability. nih.govresearchgate.net

These characteristics are highly desirable for advanced drug delivery strategies. For instance, improved solubility can facilitate the formulation of nanoparticles, liposomes, or other carrier systems designed for targeted drug release. The ability of the piperazine scaffold to modulate pharmacokinetic properties can be exploited to control the absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic agents, leading to more effective and sustained drug action. nih.gov Furthermore, the compound has shown potential in the formulation of advanced materials, including polymers that could be used in coatings and adhesives, hinting at its utility in creating novel drug delivery vehicles. chemimpex.com

Innovative Synthetic Strategy Development

The synthesis of piperazine and its derivatives is a well-established field, yet there is ongoing innovation to develop more efficient, cost-effective, and environmentally friendly methods. researchgate.netnih.gov Traditional methods for preparing N-substituted piperazines include nucleophilic substitution, reductive amination, and the reduction of carboxyamides. nih.gov For N-arylpiperazines, common strategies involve Pd-catalyzed Buchwald–Hartwig coupling and aromatic nucleophilic substitution (SNAr) on electron-deficient rings. nih.gov

Recent advances have focused on creating more complex, carbon-substituted piperazine rings and developing more streamlined protocols. researchgate.netscilit.com

Key Innovative Strategies:

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| DABCO Bond Cleavage | Uses 1,4-diazabicyclo[2.2.2]octane (DABCO) as a starting material, activating the C-N bond for cleavage and subsequent functionalization. | Operationally simple, mild reaction conditions, high positional selectivity, and good functional group tolerance. | researchgate.net |

| Rearrangement Reactions | Employs various rearrangement reactions such as dizacope, mumm, multi-component, and ugi-smiles to construct the piperazine core. | Provides access to diverse and complex piperazine analogues. | eurekaselect.com |

| Transition-Metal Catalysis | Utilizes catalysts like palladium and gold for cyclization reactions to form the piperazine ring. | High efficiency and control over the synthesis of substituted piperazines. | researchgate.net |

| Click Chemistry | A regioselective approach using a copper(I) catalyst to synthesize piperazine-containing 1,2,3-triazoles. | High yields and specificity, useful for creating libraries of compounds for screening. | researchgate.net |

These modern synthetic techniques offer greater versatility and efficiency, enabling the creation of novel piperazine derivatives with tailored properties for specific therapeutic targets. scilit.comeurekaselect.com

Addressing Drug Resistance and New Target Identification

The versatility of the piperazine scaffold makes it a valuable tool in overcoming drug resistance and discovering new molecular targets. nih.govmdpi.com

Combating Drug Resistance: The emergence of multidrug-resistant (MDR) pathogens is a critical global health issue. The piperazine scaffold is being actively explored in the development of new agents to combat bacterial MDR. nih.gov Molecular docking studies on newly synthesized piperazine derivatives have shown encouraging potential for their use in overcoming microbial resistance to existing pharmaceutical drugs. nih.gov By modifying the substituents on the piperazine ring, researchers can design molecules that may evade existing resistance mechanisms or inhibit bacterial targets that are not affected by current antibiotics. ijbpas.comnih.gov

New Target Identification: The ability of piperazine derivatives to interact with a wide range of biological targets makes them ideal candidates for new target identification efforts. mdpi.com In the field of antimalarial drug discovery, for example, a common method for identifying novel drug targets is in vitro evolution and whole-genome analysis (IVIEWGA). nih.gov This technique involves selecting for parasites resistant to a novel compound and then sequencing their genomes to identify mutations that confer resistance, which often points to the drug's target or mechanism of action. nih.gov The chemical diversity achievable with the piperazine scaffold allows for the creation of numerous probe compounds suitable for such target-identification platforms. nih.gov

In oncology, the arylpiperazine scaffold is particularly useful for developing compounds that can interact with multiple molecular targets implicated in cancer, which can be an effective strategy for treating complex diseases and preventing the development of resistance. mdpi.com

Q & A

Q. What are the standard synthetic routes for 1-(Pyrrolidinocarbonylmethyl)piperazine, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves coupling pyrrolidine carbonyl derivatives with piperazine via nucleophilic acyl substitution. For example, a two-step procedure may include:

Activation : React pyrrolidine-2-carboxylic acid with chloroacetyl chloride in dichloromethane (DCM) to form the acyl chloride intermediate.

Coupling : Add piperazine under basic conditions (e.g., triethylamine) to facilitate amide bond formation .

Optimization includes adjusting solvent polarity (e.g., DCM for stability), temperature (0–25°C to minimize side reactions), and stoichiometry (1.2:1 acyl chloride:piperazine ratio). Reaction progress is monitored via TLC (ethyl acetate/hexane, 1:2), and purification employs column chromatography (silica gel, ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms structural integrity (e.g., piperazine N–CH₂ at δ 2.5–3.5 ppm; pyrrolidine carbonyl at ~170 ppm in ¹³C) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 225.1) using C18 columns and acetonitrile/water gradients .

- FT-IR : Identifies carbonyl stretches (~1650 cm⁻¹) and amine groups (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., serotonin 5-HT₁A). Parameters include grid boxes centered on binding pockets and Lamarckian genetic algorithms for conformational sampling .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) to prioritize derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., radioligand binding for receptor affinity) to control for assay variability .

- Metabolic Stability Tests : Incubate compounds with liver microsomes (human/rat) to identify metabolites that may skew activity results. Use LC-MS/MS for quantification .

- Structural Analogues : Compare with known bioisosteres (e.g., replacing pyrrolidine with piperidine) to isolate structure-activity relationships (SAR) .

Q. How do reaction conditions influence regioselectivity in N-functionalized piperazine derivatives?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation by stabilizing transition states .

- Catalysts : Cu(I) in click chemistry (e.g., CuSO₄/sodium ascorbate) ensures triazole formation at terminal alkynes, avoiding byproducts .

- Temperature : Lower temps (0–5°C) reduce kinetic competition, enhancing regioselectivity for sterically hindered amines .

Analytical and Stability Considerations

Q. What protocols ensure long-term stability of this compound in storage?

- Methodological Answer :

- Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation. Use desiccants (silica gel) to avoid hydrolysis .

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acceptable degradation: <5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.